Product packaging for 4'-Fluoro-2-methoxy-1,1'-biphenyl(Cat. No.:CAS No. 66175-47-1)

4'-Fluoro-2-methoxy-1,1'-biphenyl

Cat. No.: B8544616
CAS No.: 66175-47-1
M. Wt: 202.22 g/mol
InChI Key: VKAHDWFYEKYLIN-UHFFFAOYSA-N
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Description

Significance of the Biphenyl (B1667301) Core Structure in Chemical Research

The biphenyl unit is a prevalent structural motif in medicinal chemistry and materials science. nih.govontosight.ai Its semi-rigid nature allows for a degree of conformational flexibility, which is crucial for binding to biological targets. acs.org In medicinal chemistry, the biphenyl core has been a key component in the development of small molecule inhibitors for various therapeutic targets. nih.gov For instance, biphenyl-based structures have shown significant effects on the PD-1/PD-L1 axis, a critical pathway in cancer immunotherapy. nih.gov The ability to modify the biphenyl backbone with various functional groups allows for the fine-tuning of its electronic and steric properties, making it a versatile scaffold for drug design. ontosight.aiacs.org

The Role of Fluorine and Methoxy (B1213986) Substituents in Directing Chemical Reactivity and Properties of Biphenyl Systems

The introduction of fluorine and methoxy groups to a biphenyl system imparts distinct and often advantageous properties.

Fluorine: The use of fluorine in drug design has become increasingly popular due to its unique characteristics. researchgate.netnih.gov Its small size means it generally doesn't cause significant steric hindrance. benthamscience.com However, its high electronegativity can profoundly impact a molecule's properties. nih.govmdpi.com The judicious placement of fluorine can:

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic breakdown by enzymes. mdpi.comnih.gov This can prolong the therapeutic effect of a drug. nih.gov

Improve Potency and Binding Affinity: Fluorine's electronegativity can modulate the acidity (pKa) of nearby functional groups, which can enhance interactions with biological targets. researchgate.netbenthamscience.com

Increase Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.netbenthamscience.com

Methoxy Group: The methoxy group is also a common substituent in drug molecules and natural products. nih.govresearchgate.net Its effects include:

Influencing Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can participate in van der Waals interactions, allowing for diverse binding possibilities within a protein's active site. researchgate.nettandfonline.com

Metabolic Considerations: A potential drawback of the methoxy group is its susceptibility to O-demethylation by cytochrome P450 enzymes, which can lead to rapid metabolism. tandfonline.comtandfonline.com

The combination of fluorine and methoxy groups on a biphenyl scaffold can therefore offer a synergistic effect, balancing metabolic stability, potency, and pharmacokinetic properties.

Overview of Academic Research Perspectives on Fluorinated Methoxybiphenyls

Research into fluorinated methoxybiphenyls spans various applications, from medicinal chemistry to materials science. In drug discovery, these compounds are investigated for their potential as therapeutic agents. For example, a study on biphenyl-diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors found that derivatives with electron-donating groups, such as methoxy, exhibited higher antiviral activity. acs.org

Furthermore, the synthesis and properties of various fluorinated biphenyl derivatives are a subject of ongoing research. For instance, a process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a related compound, has been detailed in patent literature, highlighting the industrial interest in such molecules. google.com The development of new synthetic methodologies, such as those that avoid the use of per- and polyfluoroalkyl substances (PFAS), is also an active area of research. chemistryworld.com

Scope and Objectives of Research on 4'-Fluoro-2-methoxy-1,1'-biphenyl

Specific academic research on this compound itself is not extensively detailed in the provided search results. However, research on closely related compounds provides insight into the potential areas of investigation for this molecule. For example, the compound 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl has been identified as a positive allosteric modulator of the human dopamine (B1211576) D1 receptor, with potential applications in treating Parkinson's disease. researchgate.netnih.gov This suggests that this compound could be explored for its own biological activities, potentially as a modulator of CNS targets.

The primary objectives of research on this compound would likely involve:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and fully characterizing its chemical and physical properties.

Biological Screening: Evaluating its activity against a range of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact its biological activity.

Materials Science Applications: Investigating its potential use in the development of new materials with specific electronic or optical properties.

Below is a table summarizing the key properties of this compound and related compounds mentioned in this article.

Compound NameMolecular FormulaKey Research Area/Application
This compoundC13H11FOPotential for CNS activity, materials science
4-Fluoro-4'-methoxybiphenylC13H11FOChemical intermediate
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenylC14H14FNO3SDopamine D1 receptor modulator for Parkinson's disease researchgate.netnih.gov
4-fluoro-2-methoxy-5-nitroanilineC7H7FN2O3Chemical intermediate google.com
4-MethoxybiphenylC13H12OIntermediate for biphenyl derivatives chemicalbook.com
[1,1'-biphenyl]-2-yl(phenyl)methanoneC19H14OChemical intermediate chemicalbook.com
(R)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acidC15H13FO2Anti-inflammatory bldpharm.com
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamideC25H20FNO3Bio-functional hybrid compound mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FO B8544616 4'-Fluoro-2-methoxy-1,1'-biphenyl CAS No. 66175-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66175-47-1

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

1-fluoro-4-(2-methoxyphenyl)benzene

InChI

InChI=1S/C13H11FO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3

InChI Key

VKAHDWFYEKYLIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)F

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 Fluoro 2 Methoxy 1,1 Biphenyl

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Investigation of Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For organic compounds like 4'-Fluoro-2-methoxy-1,1'-biphenyl, the absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

A chromophore is a part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to the group of atoms that absorbs light in the UV-Vis region. In this compound, the biphenyl (B1667301) system, with its conjugated π-electron system, acts as the primary chromophore. The methoxy (B1213986) (-OCH₃) and fluoro (-F) substituents can act as auxochromes, which are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption.

The electronic transitions observed in the UV-Vis spectrum of aromatic compounds like this biphenyl derivative are typically π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of conjugation in the biphenyl system lowers the energy required for these transitions, shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).

The intensity of the absorption is related to the probability of the electronic transition, quantified by the molar absorptivity (ε). Allowed transitions, such as π → π* transitions in conjugated systems, typically have high molar absorptivities.

Parameter Description
Chromophore Biphenyl system
Auxochromes Methoxy group (-OCH₃), Fluoro group (-F)
Primary Electronic Transition π → π*

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For this compound, with a molecular formula of C₁₃H₁₁FO, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

The ability of HRMS to measure masses with high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This is crucial for the unambiguous identification of a target compound in a complex mixture or for confirming the synthesis of a new molecule. The high accuracy of the measured mass provides strong evidence for the proposed molecular formula.

Property Value
Molecular Formula C₁₃H₁₁FO
Theoretical Exact Mass 202.07939 u

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used as a "fingerprint" for the compound. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification of the compound.

GC-MS is also a valuable tool for assessing the purity of a sample. The presence of additional peaks in the chromatogram indicates the presence of impurities. The mass spectra of these impurity peaks can help in their identification. For this compound, GC-MS can be used to ensure that the sample is free from starting materials, byproducts, or other contaminants.

X-ray Crystallography

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

For a definitive determination of the solid-state structure of this compound, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. nih.gov This technique requires the growth of a suitable single crystal of the compound. Once a crystal is obtained, it is mounted in an X-ray diffractometer, and a diffraction pattern is collected.

The analysis of the diffraction data allows for the determination of the precise three-dimensional coordinates of each atom in the molecule (excluding hydrogen atoms, which are often difficult to locate). This provides accurate measurements of all bond lengths and angles within the molecule. A key structural parameter in biphenyl systems is the dihedral angle between the two phenyl rings, which indicates the degree of twist between them. This angle is influenced by the steric hindrance between substituents on the rings. In the case of this compound, the methoxy group at the 2-position would be expected to cause significant steric repulsion, leading to a non-planar conformation.

Parameter Information Obtained from SC-XRD
Molecular Geometry Precise bond lengths and angles, Dihedral angle between phenyl rings
Crystal Packing Arrangement of molecules in the crystal lattice, Intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking)

Conformational Analysis and Dihedral Angles within the Biphenyl Systemwestmont.edu

In substituted biphenyls such as this compound, the nature and position of the substituents significantly impact the preferred dihedral angle. The introduction of a methoxy group at the C2 position (ortho position) induces substantial steric strain. This steric repulsion between the bulky methoxy group on one ring and the ortho-hydrogen atom on the adjacent ring forces the two phenyl rings to adopt a more twisted conformation compared to unsubstituted biphenyl. This increased twist is necessary to alleviate the steric clash, leading to a larger dihedral angle. Studies on analogous ortho-substituted compounds, such as 2-methylbiphenyl, have shown that even a smaller methyl group can significantly increase the dihedral angle. nih.gov

The conformation of this compound is therefore dominated by the ortho-methoxy group. The molecule is expected to exhibit a significantly non-planar structure with a large dihedral angle, likely greater than that of 2-methylbiphenyl, which has a reported dihedral angle of approximately 58° to 87° depending on the environment. nih.gov This pronounced twist disrupts the π-conjugation across the biphenyl system, which in turn affects the molecule's electronic properties, such as its UV-visible absorption spectrum.

The following table summarizes the dihedral angles for biphenyl and related substituted compounds to provide context for the expected conformation of this compound.

Compound NameSubstituent(s)Typical Dihedral Angle (θ)Key Influencing Factor
BiphenylNone~41-44°Steric hindrance of ortho-hydrogens
4-Fluorobiphenyl4-Fluoro~35-41° nih.govMinimal steric effect from para-substituent
2-Methylbiphenyl2-Methyl~58-87° nih.govSignificant steric hindrance from ortho-substituent
This compound 2-Methoxy, 4'-Fluoro >60° (Estimated) Dominant steric hindrance from ortho-methoxy group

Note: The dihedral angle for this compound is an estimation based on the structural analogy to other ortho-substituted biphenyls, as direct experimental data from the provided search context is unavailable. The actual angle can vary depending on the physical state (gas, liquid, solid) and solvent environment.

Computational and Theoretical Investigations of 4 Fluoro 2 Methoxy 1,1 Biphenyl

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Understanding these forces is key to predicting crystal packing and material properties.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. najah.edunih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. rsc.org

By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. researchgate.net The analysis is further complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). These plots provide quantitative percentages for different types of contacts (e.g., H···H, C···H, O···H). rsc.org

The following table provides an example of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative biphenyl (B1667301) derivative, highlighting the most significant interactions in its crystal packing. rsc.org

Interaction TypeContribution (%)
H···H47.6
C···H / H···C33.4
O···H / H···O11.6

Representative data from a Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. rsc.org

In the absence of strong hydrogen bond donors or acceptors in 4'-Fluoro-2-methoxy-1,1'-biphenyl, weaker non-covalent interactions play a dominant role in its supramolecular assembly.

Hydrogen Bonding: While classical hydrogen bonds are not expected, weak C–H···O or C–H···F hydrogen bonds may be present, influencing the crystal packing. nih.gov The methoxy (B1213986) group's oxygen and the fluorine atom can act as weak hydrogen bond acceptors.

π-π Stacking: Interactions between the aromatic rings of adjacent biphenyl molecules are crucial. nih.gov These can occur in face-to-face or offset arrangements, contributing significantly to the cohesive energy of the crystal. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom can modulate the electrostatic potential of the aromatic rings, potentially favoring specific π-π stacking geometries.

C-H...π Interactions: These interactions involve a C-H bond pointing towards the electron-rich π-system of an aromatic ring on a neighboring molecule. chemrxiv.orgnih.gov In biphenyl systems, the aromatic protons can interact with the phenyl rings of adjacent molecules, providing additional stability to the crystal lattice. researchgate.net These interactions are recognized as significant forces in the self-assembly of aromatic compounds. chemrxiv.org

Assessment of Dipole-Dipole Intermolecular Interactions

The molecular structure of this compound, featuring a fluorine atom and a methoxy group, suggests the presence of a significant molecular dipole moment. This permanent dipole arises from the electronegativity difference between atoms, leading to an uneven distribution of electron density across the molecule. The fluorine atom acts as an electron-withdrawing group, while the methoxy group can act as an electron-donating group. The relative positions of these substituents on the biphenyl scaffold determine the magnitude and direction of the net molecular dipole moment.

In the solid state and in polar solvents, molecules of this compound are expected to engage in dipole-dipole intermolecular interactions. These are electrostatic interactions between the positive end of one molecule and the negative end of a neighboring molecule. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these interactions.

A key tool in this assessment is the Molecular Electrostatic Potential (MEP) surface. The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For instance, a computational study on various difluorinated biphenyl compounds revealed that the accumulation of positive and negative potential on the MEP surface implies the possibility of significant dipole-dipole intermolecular interactions in the crystalline state and strong interactions with polar solvent molecules nih.gov. While not the exact target molecule, this finding for structurally related compounds underscores the importance of the fluorine substituent in influencing intermolecular forces.

The strength of these dipole-dipole interactions can influence various physical properties of the compound, such as its melting point, boiling point, and solubility.

Reactivity and Mechanistic Studies Involving 4 Fluoro 2 Methoxy 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on substituted biphenyls is determined by the directing effects of the substituents on both rings. youtube.com

Regioselectivity Directed by Fluoro and Methoxy (B1213986) Substituents

Therefore, electrophilic attack will preferentially occur on the methoxy-substituted ring, which is significantly more electron-rich. youtube.com Within that ring, the electrophile will be directed to the positions ortho and para to the methoxy group. The steric hindrance from the adjacent phenyl ring may influence the ratio of ortho to para substitution.

Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Framework

Nucleophilic aromatic substitution (SNAr) provides a pathway to further functionalize the biphenyl structure, typically requiring an electron-withdrawing group to activate the ring towards nucleophilic attack. libretexts.org While the fluoro group in 4'-Fluoro-2-methoxy-1,1'-biphenyl is on an electron-rich ring system, making classical SNAr challenging, such reactions can be facilitated under specific conditions. nih.gov

Displacement of the fluoro substituent is a key reaction. This can be achieved with strong nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a temporary Meisenheimer complex, followed by the expulsion of the fluoride (B91410) ion. libretexts.org The presence of the methoxy group on the other ring can electronically influence the stability of the intermediate, albeit to a lesser extent than substituents on the same ring.

Recent advances have shown that photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes, expanding the scope of possible transformations. nih.gov

Further Cross-Coupling Reactivity of Functionalized Derivatives

The this compound core can be a precursor to more complex molecules through further cross-coupling reactions. For instance, if the fluorine atom is replaced by a different leaving group, such as bromine or iodine, or converted to a boronic acid or ester, this sets the stage for various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of complex biphenyl derivatives.

Directed C-H Activation and Functionalization Strategies

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic rings, minimizing the need for pre-functionalized substrates. youtube.com The methoxy group in this compound can act as a directing group, facilitating the activation of ortho C-H bonds. researchgate.net

Palladium-catalyzed reactions are commonly employed for this purpose. The oxygen atom of the methoxy group can coordinate to the metal center, positioning the catalyst in proximity to the ortho C-H bond and leading to the formation of a palladacycle intermediate. This intermediate can then react with various coupling partners to introduce new functional groups. This strategy allows for precise modification of the biphenyl skeleton. organic-chemistry.org

Explorations of Catalytic Transformations Utilizing this compound as a Substrate

The unique electronic and steric properties of this compound make it an interesting substrate for exploring the scope and mechanism of various catalytic transformations. By observing the reactivity and selectivity of different catalysts with this molecule, researchers can gain insights into the influence of fluoro and methoxy substituents on the catalytic cycle. For example, it could be used to probe the limits of a new cross-coupling methodology or to study the regioselectivity of a novel C-H functionalization catalyst.

Design and Chemical Transformation of Derivatives and Analogs of 4 Fluoro 2 Methoxy 1,1 Biphenyl

Strategic Modifications of the Methoxy (B1213986) Moiety

The methoxy group at the 2-position of the biphenyl (B1667301) is a key site for chemical manipulation, primarily through cleavage to a hydroxyl group, which can then be subjected to further reactions.

Cleavage and Re-etherification Reactions

Cleavage (O-Demethylation) The conversion of the 2-methoxy group to a hydroxyl group is a common and critical transformation. This O-demethylation reaction turns the inert ether into a reactive phenol (B47542), which can serve as a handle for further functionalization. Several reagents are effective for cleaving aryl methyl ethers.

One of the most widely used and powerful reagents for this purpose is boron tribromide (BBr₃). nih.govchem-station.com The reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures, ranging from -78 °C to 0 °C. chem-station.comufp.pt The mechanism involves the formation of an ether-BBr₃ adduct. researchgate.net For aryl methyl ethers, a proposed pathway involves a bimolecular nucleophilic attack of a bromide from one adduct onto the methyl group of another, cleaving the C-O bond to produce the corresponding bromomethane (B36050) and a phenoxydibromoborane, which is then hydrolyzed during aqueous workup to yield the phenol. nih.govsci-hub.se Studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net

Other reagents for O-demethylation include:

Hydrobromic Acid (HBr): Heating the substrate with a concentrated aqueous solution of HBr (e.g., 47%) is a classic method. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ can also effect demethylation, although it is generally less reactive than BBr₃. chem-station.com

Alkyl Thiols: In a method that avoids strong acids, alkyl thiols like ethanethiol (B150549) or the less odorous 1-dodecanethiol (B93513) can be used under basic conditions or in high-boiling solvents like N-methyl-2-pyrrolidone (NMP) to achieve demethylation. chem-station.com

Acidic Concentrated Lithium Bromide (ACLB): This system has been shown to efficiently demethylate various aromatic methyl ethers under moderate conditions (e.g., 1.5 M HCl, 110 °C). rsc.org The reaction proceeds via protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. rsc.org

Re-etherification Once the 2-hydroxy-4'-fluoro-1,1'-biphenyl is formed, the hydroxyl group can be converted back into an ether with a different alkyl or aryl group. The Williamson ether synthesis is a common and high-yielding method for this transformation. wikipedia.org In this reaction, the phenol is first deprotonated with a strong base to form the more nucleophilic phenoxide ion. This ion is then reacted with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form the new ether. wikipedia.org Primary alkyl halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. wikipedia.org

Alternative methods for synthesizing phenol ethers include the acid-catalyzed condensation of the phenol with an alcohol or the Ullmann condensation, which is necessary for forming bis-aryl ethers by reacting the phenol with an aryl halide in the presence of a copper catalyst. wikipedia.org

Strategic Modifications of the Fluoro Moiety

The fluorine atom at the 4'-position influences the electronic properties of the molecule and can be a site for further modification or replacement.

Halogen Exchange Reactions and Further Fluorination

Halogen Exchange Reactions The fluorine atom on the biphenyl ring can potentially be replaced by other halogens, though this is challenging. More commonly, other halogens on an aromatic ring are replaced by fluorine. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for such transformations. wikipedia.org For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of 4'-Fluoro-2-methoxy-1,1'-biphenyl, the ring system is not strongly electron-deficient, making standard SNAr difficult.

However, fluorine itself can act as a leaving group in SNAr reactions, a counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.com This is because the rate-limiting step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, and not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com Recent advances, such as using organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov

Further Fluorination Introducing additional fluorine atoms onto the biphenyl core can significantly alter the compound's properties. Several modern methods exist for aromatic fluorination: numberanalytics.com

Electrophilic Fluorination: This involves using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) to directly replace hydrogen atoms on the aromatic ring. numberanalytics.com Transition metal catalysts, such as palladium, can be used to direct this reaction to specific C-H bonds. thermofisher.com

Photocatalytic Fluorination: By using light to excite a photocatalyst, highly reactive fluorinating species can be generated that react with aromatic C-H bonds under mild conditions. numberanalytics.com

Electrochemical Fluorination: This technique uses an anode to oxidize the aromatic substrate in the presence of a fluoride (B91410) source, providing a reagent-free alternative to traditional methods. numberanalytics.com

Introduction of Diverse Functional Groups onto the Biphenyl Core

The biphenyl scaffold itself is amenable to the introduction of various functional groups, which can serve as points for further derivatization or modulate the molecule's activity.

Carboxylic Acid and Ester Derivatives

The synthesis of carboxylic acid and ester derivatives of the 4'-fluoro-biphenyl skeleton has been documented, highlighting pathways to introduce these valuable functional groups. A key example is the synthesis of methyl 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylate. nih.gov Although this compound features a hydroxyl instead of a methoxy group, the synthetic principles for functionalizing the biphenyl core are directly applicable.

The general strategy involves two main steps:

Formation of the Biphenyl Core: A Suzuki coupling reaction is typically employed, reacting a suitable boronic acid derivative with a halogenated aromatic compound.

Introduction of the Carboxylic Group: A Friedel-Crafts acylation can be used to introduce an acyl group onto one of the phenyl rings, which can then be oxidized or hydrolyzed to the carboxylic acid. The acid can subsequently be converted to an ester, such as a methyl ester, through standard esterification procedures, for instance, by refluxing with the alcohol (e.g., methanol) in the presence of an acid catalyst. prepchem.com

A medicinal chemistry program focusing on dopamine (B1211576) D1 receptor modulators identified 4′-methoxy[1,1′-biphenyl]-4-carbaldehyde as a hit compound. acs.org This aldehyde could be oxidized to the corresponding carboxylic acid, and subsequent derivatization led to various ester and amide analogues. acs.org

Table 1: Examples of Carboxylic Acid and Ester Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Relevant Synthesis MethodReference
Methyl 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylateC₁₄H₁₁FO₃246.23Suzuki Coupling, Friedel-Crafts Acylation nih.gov
4'-Hydroxy-biphenyl-4-carboxylic acidC₁₃H₁₀O₃214.22Decomposition and dehydrogenation of a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid precursor google.com
4'-Methoxy[1,1'-biphenyl]-4-carbaldehydeC₁₄H₁₂O₂212.24Identified as a synthetic precursor for further modification acs.org

Amine and Amide Derivatives

The introduction of nitrogen-containing functional groups like amines and amides is a common strategy in drug discovery to introduce hydrogen bonding capabilities and modulate solubility.

Amine Derivatives Several amine derivatives of the fluoro-methoxy-biphenyl scaffold are commercially available or have been synthesized. These compounds serve as crucial building blocks for more complex molecules, particularly amides. Examples include:

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine bldpharm.com

4'-Methoxy[1,1'-biphenyl]-2-amine nih.gov

These amines are typically synthesized via cross-coupling reactions, such as the Suzuki coupling, between an appropriate aminophenylboronic acid (or ester) and a halogenated fluoro-methoxy-benzene derivative.

Amide Derivatives Once an amine derivative is obtained, it can be readily converted into a wide range of amides. This is typically achieved by reacting the amine with a carboxylic acid or an activated carboxylic acid derivative (such as an acyl chloride or anhydride). acs.org Boric acid has been highlighted as a green and efficient catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org

Late-stage functionalization strategies are also employed. For instance, a Suzuki-Miyaura coupling can be used at the end of a synthetic sequence to couple a (4-carbamoylphenyl)boronic acid with a pre-functionalized biphenyl halide to generate the final amide product. acs.org This approach allows for the rapid diversification of structures.

Table 2: Examples of Amine and Amide Precursors/Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Role/FunctionReference
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amineC₁₃H₁₂FNO217.24Amine precursor for amide synthesis bldpharm.com
4'-Methoxy[1,1'-biphenyl]-2-amineC₁₃H₁₃NO199.25Amine precursor for amide synthesis nih.gov
N-Benzyl-4-phenylbutyramideC₁₇H₁₉NO253.34Example of amide formed via boric acid catalysis orgsyn.org
2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenylC₁₄H₁₄FNO₃S307.33Example of a complex amide-like derivative synthesized via multi-step coupling and fluoroalkylation acs.org

Sulfoximine (B86345) Derivatives

The sulfoximine moiety has gained significant attention in medicinal chemistry, and its incorporation into the this compound framework can lead to novel compounds with potential biological applications. The synthesis of such derivatives often involves multi-step sequences, starting with the introduction of a sulfur-containing functional group onto one of the phenyl rings, followed by oxidation and imination.

A common strategy involves the preparation of an NH-sulfoximine which can then be used as a coupling partner in reactions like the Suzuki-Miyaura cross-coupling. acs.org For instance, a bromoaryl NH-sulfoximine can be coupled with a suitable boronic acid or boronate ester of the other ring system. acs.org Alternatively, a pre-formed biphenyl sulfoxide (B87167) can undergo an imination reaction to yield the target sulfoximine. For the synthesis of a methylsulfoximine derivative of a related biphenyl system, a safer imination procedure was employed, followed by coupling with (2-hydroxyphenyl)boronic acid and a subsequent reaction with chlorofluoromethane. acs.org

General methodologies for sulfoximine synthesis are also applicable. One such method involves the reaction of organometallic reagents (like Grignard or organolithium reagents) with sulfonimidates. worktribe.com This approach allows for the formation of the C-S bond to construct the sulfoximine core and has been shown to be compatible with aryl Grignard reagents. worktribe.com Another modern approach utilizes an enantiopure bifunctional S(VI) transfer reagent for the asymmetric synthesis of sulfoximines from organolithium compounds, offering high enantiomeric excess. nih.gov

Table 1: Synthetic Strategies for Biphenyl Sulfoximine Derivatives

Starting Material Type Key Reaction Product Type Reference
Bromoaryl NH-sulfoximine Suzuki-Miyaura Coupling Biphenyl NH-sulfoximine acs.org
Biphenyl Sulfoxide Imination Biphenyl Sulfoximine acs.org
Sulfonimidate Reaction with Organometallic Reagent Aryl Sulfoximine worktribe.com

Incorporation of Heterocyclic Moieties (e.g., Oxadiazole, Tetrazole)

The introduction of heterocyclic rings like oxadiazoles (B1248032) and tetrazoles is a well-established strategy in drug design to modulate physicochemical properties and act as bioisosteres for other functional groups.

Oxadiazole Derivatives The 1,3,4-oxadiazole (B1194373) ring is a common target. A primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of 1,2-diacylhydrazines, often generated from the reaction of a carboxylic acid hydrazide with an acyl chloride or carboxylic acid. researchgate.netnih.gov For a biphenyl scaffold, this would typically start with a biphenyl-4-carboxylic acid derivative. The carboxylic acid is first converted to its corresponding hydrazide, which is then reacted with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to effect the cyclization. researchgate.netnih.gov

Alternative methods include the oxidative cyclization of aroyl hydrazones, which can be catalyzed by systems like Fe(III)/TEMPO, or proceed under metal-free conditions using iodine. organic-chemistry.org More recently, visible-light-promoted photoredox catalysis has been employed for the cyclization of aldehydes or α-oxocarboxylic acids with hypervalent iodine(III) reagents to form the 1,3,4-oxadiazole ring. acs.org

Tetrazole Derivatives The tetrazole ring is often considered a bioisosteric replacement for a carboxylic acid group. derpharmachemica.com The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organonitrile and an azide, typically sodium azide. researchgate.netnih.gov Therefore, to create a tetrazole derivative of this compound, a cyano group would first be introduced to the biphenyl structure. The subsequent reaction with sodium azide, often catalyzed by metal salts (e.g., zinc or cobalt salts) or promoted by other reagents, yields the desired tetrazole. researchgate.netnih.gov

Another route involves the conversion of a secondary amide. For example, novel biphenyl tetrazoles have been prepared by reacting secondary amides with phosphorus pentachloride and sodium azide. derpharmachemica.comresearchgate.net This method provides an alternative pathway if the corresponding amide is more accessible than the nitrile.

Table 2: General Synthetic Routes to Biphenyl-Heterocycle Derivatives

Heterocycle Precursor Functional Group Key Reagents Reference
1,3,4-Oxadiazole Carboxylic Acid Hydrazine, POCl₃ (or other dehydrating agent) researchgate.netnih.gov
1,3,4-Oxadiazole Aldehyde Hypervalent Iodine(III) Reagent, Visible Light acs.org
1H-Tetrazole Nitrile Sodium Azide (NaN₃), Catalyst (e.g., Zn, Co) researchgate.netnih.gov

Chloromethyl Derivatives

The introduction of a chloromethyl group onto an aromatic ring is a valuable transformation, as the resulting benzyl chloride is a versatile intermediate for further functionalization. The most common method for this is the Friedel-Crafts chloromethylation reaction, which typically uses formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. However, due to the generation of the highly carcinogenic bis(chloromethyl) ether as a byproduct, alternative reagents are often preferred.

While direct chloromethylation of this compound is not prominently documented, related transformations provide insight. For instance, the synthesis of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives has been reported, indicating that methods for introducing a halomethyl group onto a biphenyl core exist. nih.gov The synthesis of biphenyl derivatives containing a bromomethyl group has also been described, where a bromomethylphenylboronic acid pinacol (B44631) ester is used as a coupling partner in a Suzuki-Miyaura reaction. gre.ac.uk This suggests an alternative strategy where a pre-functionalized ring is coupled to form the biphenyl system.

A general approach would involve the functionalization of a pre-existing methyl group on the biphenyl ring via radical halogenation, or the reduction of a carboxylic acid or aldehyde to a hydroxymethyl group, followed by conversion to the chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Investigation of Atropisomerism and Axial Chirality in Biphenyl Derivatives

Biphenyls can exhibit a special form of stereoisomerism called atropisomerism, which arises from restricted rotation (hindered rotation) around the single bond connecting the two aryl rings. pharmaguideline.comslideshare.net This restricted rotation creates a chiral axis, leading to non-superimposable mirror images (enantiomers) that can be stable and isolable under ambient conditions. princeton.edu

The stability of these atropisomers is determined by the energy barrier to rotation. This barrier is highly dependent on the steric bulk of the substituents at the ortho positions of the biphenyl core. slideshare.netslideshare.net For this compound and its derivatives, the methoxy group at the 2-position plays a crucial role. The presence of substituents larger than hydrogen, such as a methoxy group or a fluorine atom, in the ortho positions significantly increases the rotational barrier. slideshare.netacs.org The order of influence of substituents on the rotational barrier generally follows their van der Waals radii: I > Br > Cl > NO₂ > COOH > OMe > F > H. slideshare.net Even though fluorine and methoxy groups are relatively small, their presence in the ortho positions is often sufficient to allow for the existence of stable atropisomers. slideshare.netacs.org

Synthetic Approaches to Enantiopure Biphenyls

The synthesis of single enantiomers of axially chiral biphenyls is a significant area of research, particularly for applications in catalysis and medicinal chemistry. Several strategies have been developed to achieve this.

One of the most powerful and widely used methods is the enantioselective Suzuki-Miyaura cross-coupling reaction. acs.orgacs.orgnih.gov This approach involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the palladium center and directs the reaction to produce one enantiomer of the atropisomeric product preferentially. This method has been successfully applied to synthesize a variety of axially chiral biaryl amides and heterocyclic biphenyl compounds with high enantioselectivity. acs.orgnih.gov

Another strategy is the dynamic kinetic resolution of configurationally unstable precursors. For example, biaryl lactones that can rapidly interconvert between their two atropisomeric forms can be stereoselectively opened by a chiral nucleophile or reduced using a chiral catalyst, leading to an enantioenriched product. rsc.org

Furthermore, resolution of a racemic mixture of stable atropisomers can be achieved using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. ee-net.ne.jp

Table 3: Methods for Synthesizing Enantiopure Biphenyls

Method Description Key Components Reference
Asymmetric Suzuki-Miyaura Coupling Enantioselective C-C bond formation to create the biaryl axis. Palladium catalyst, Chiral phosphine ligand acs.orgacs.orgnih.gov
Dynamic Kinetic Resolution Stereoselective transformation of a rapidly equilibrating racemic precursor. Chiral nucleophile or catalyst rsc.org

Chiroptical Properties and Stereochemical Characterization

The characterization of atropisomeric biphenyls and the determination of their absolute configuration rely heavily on chiroptical spectroscopy techniques. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy is a primary tool for this purpose. The CD spectrum of a chiral molecule shows positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. ee-net.ne.jp For atropisomeric biphenyls, the CD spectrum is highly sensitive to the twist angle (dihedral angle) between the two phenyl rings and the substitution pattern. The experimental CD spectrum of a separated enantiomer can be compared with a theoretically calculated spectrum (often using time-dependent density functional theory, TD-DFT) for a known absolute configuration (e.g., aS or aR) to make an unambiguous assignment. ee-net.ne.jp Chiral polychlorinated biphenyls (PCBs), which are structurally analogous, often exhibit characteristic "trisignate" Cotton effects in their CD spectra. ee-net.ne.jp

Optical Rotation (OR) , the measurement of the rotation of plane-polarized light at a single wavelength (e.g., the sodium D-line), is another fundamental chiroptical property. While it confirms the chirality of a sample, it is generally less reliable than CD spectroscopy for assigning absolute configuration on its own, but it is a valuable complementary technique. ee-net.ne.jp

The Enantiomeric Fraction (EF) or enantiomeric excess (ee) is determined using chiral chromatography, most commonly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govdiva-portal.org By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated into distinct peaks, and their relative areas are used to quantify the purity of an enantiomerically enriched sample. ee-net.ne.jpdiva-portal.org

Emerging Applications in Chemical Research and Advanced Materials Science

Utility as Versatile Building Blocks in Organic Synthesis

In the field of organic synthesis, 4'-Fluoro-2-methoxy-1,1'-biphenyl and its isomers serve as valuable intermediates or "building blocks" for the construction of more complex molecules. The presence of distinct functional groups—a fluorine atom and a methoxy (B1213986) group—at specific positions allows for selective chemical transformations. These groups modulate the reactivity of the biphenyl (B1667301) core, influencing reactions such as electrophilic aromatic substitution, and provide handles for cross-coupling reactions.

Fluorinated building blocks are widely sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modify electronic properties without significantly increasing steric bulk. The methoxy group, an electron-donating group, can also be a key feature for molecular recognition and can be a precursor for a hydroxyl group, which offers another site for chemical modification.

While specific, high-yield syntheses starting directly from this compound are proprietary or not widely published in mainstream literature, related structures are common. For instance, derivatives like 2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal are utilized as reference standards and impurities in the synthesis of active pharmaceutical ingredients such as Flurbiprofen. synthinkchemicals.com The synthesis of such complex molecules often relies on foundational biphenyl structures that are functionalized with fluoro and methoxy groups. The general utility of fluorinated biphenyls as building blocks is well-established in the synthesis of a wide array of organic compounds. americanelements.com

Integration into Organic Electronic Materials

The unique electronic profile of fluorinated and methoxylated biphenyls makes them attractive candidates for use in organic electronic devices. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group can be exploited to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials, a critical aspect in the design of efficient electronic devices.

In the realm of OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF), molecular design is paramount. ossila.com Biphenyl moieties are often used as the core of TADF emitters because their structure allows for the creation of dense local triplet states, which can efficiently harvest excitons and improve device performance. nih.gov

The introduction of fluorine atoms into the molecular structure of OLED materials is a common strategy to enhance their photophysical properties. nih.gov Fluorination can lead to higher external quantum efficiencies (EQEs), a key metric for OLED performance. While research may not explicitly name this compound, the principles of its constituent parts are evident in state-of-the-art materials. For example, fluorinated emitters have been shown to achieve record-high EQE values of over 27%. nih.gov Biphenyl-containing host materials are also crucial for achieving high efficiency and stability in OLEDs. rsc.orgrsc.org The specific substitution pattern of fluoro and methoxy groups can influence molecular packing and charge transport properties, which are essential for efficient light emission.

Table 1: Performance of Selected OLEDs Incorporating Fluorinated and Biphenyl-Based Materials

Emitter/Host TypeEmission ColorMax. External Quantum Efficiency (EQE)Reference
Fluorinated TADF EmitterGreen27.13% nih.gov
MR-TADF with Biphenyl MoietiesDeep-Blue30.1% nih.gov
Bipyridine-based ETMGreen21% rsc.org

This table showcases the performance of materials with similar structural features, illustrating the potential of the this compound scaffold.

In the field of organic solar cells, maximizing power conversion efficiency (PCE) is the primary goal. This often involves meticulous engineering of the donor and acceptor materials within the active layer of the device. mdpi.comonsager.cnresearchgate.net The introduction of fluorine and methoxy groups onto conjugated polymer backbones is a proven strategy for optimizing device performance.

Table 2: Performance of Organic Solar Cells with Functionalized Polymer Donors

Polymer Donor SubstitutionOpen-Circuit Voltage (VOC)Voltage Loss (Vloss)Power Conversion Efficiency (PCE)Reference
None (J52)0.850 V0.725 VN/A rsc.org
Fluorine (J52-F)0.991 V0.589 VN/A rsc.org
Methoxy (J52-OMe)0.986 V0.589 VN/A rsc.org
Sequentially Deposited (PM6/BO-4Cl)N/AN/A17.03% researchgate.net

This table illustrates the impact of fluorine and methoxy functionalization on key OSC parameters.

The fundamental properties that make this compound suitable for OLEDs and OSCs also apply to its potential as a general organic semiconductor. The ability to tune HOMO/LUMO levels is critical for designing materials with specific charge transport characteristics (either hole-transporting or electron-transporting). The rigid biphenyl core provides good charge mobility, while the functional groups allow for fine-tuning of the electronic properties and intermolecular interactions in the solid state. This tunability is essential for developing new semiconductors for applications ranging from thin-film transistors to advanced sensors.

Application in Liquid Crystal Displays (LCDs)

Fluorinated compounds are indispensable in modern liquid crystal displays. ucf.edu The inclusion of fluorine atoms in liquid crystal molecules is a key strategy for tailoring their physical properties to meet the stringent demands of display applications. The high electronegativity of fluorine can significantly alter the dielectric anisotropy (Δε) of a molecule, which is a critical parameter for controlling the switching behavior of the liquid crystals in an electric field.

Research has shown that fluorinated liquid crystals often exhibit high resistivity and photochemical stability, which are crucial for the long-term reliability of an LCD. ucf.edu Furthermore, the introduction of both fluorine atoms and methoxy groups can influence the mesomorphic properties, including the temperature range of the liquid crystal phase. nih.gov For example, a study on a series of fluorinated liquid crystal compounds with a lateral methoxy group found that these substitutions significantly impact the material's phase behavior and can lead to the formation of induced polymorphic phases in mixtures. nih.gov While this compound itself is not a liquid crystal, it serves as a fundamental structural unit for more complex molecules that are designed for liquid crystal applications. rsc.orgmdpi.com

Role in the Design and Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The properties of a MOF, such as its pore size, shape, and surface chemistry, are directly determined by the choice of the metal and the organic linker.

The use of fluorinated ligands in MOF synthesis is a growing area of research. researchgate.net The fluorine atoms can line the pores of the MOF, creating a fluorous environment that can lead to unique gas and vapor adsorption properties. For example, fluorinated MOFs can exhibit hydrophobic (water-repelling) behavior, making them potentially useful for separations in humid conditions. Biphenyl-based ligands, such as biphenyl-dicarboxylic acid, are commonly used to create robust frameworks with high surface areas. scispace.com

Therefore, a molecule like this compound could serve as a precursor for a functionalized ligand for MOF synthesis. After chemical modification to add coordinating groups (like carboxylic acids or pyridyls), such a ligand could be used to build MOFs with tailored properties derived from the presence of both fluoro and methoxy groups within the pores. These functionalities could act as specific binding sites for guest molecules, making such MOFs promising candidates for applications in sensing, catalysis, or selective separations. scispace.comrsc.org

Development as Ligands in Homogeneous Catalysis

The utility of a chiral ligand is intrinsically linked to its ability to create a well-defined and asymmetric microenvironment around a metal center. This, in turn, influences the trajectory of bond-forming events, favoring the formation of one enantiomer of the product over the other. The substitution pattern on a biphenyl core plays a critical role in modulating the ligand's properties. The presence of a methoxy group at the 2-position and a fluorine atom at the 4'-position of the biphenyl framework, as seen in this compound, offers a unique combination of electronic and steric attributes that can be harnessed in ligand design.

Design of Chiral Ligands for Asymmetric Transformations

The design of effective chiral ligands from substituted biphenyls is a strategic endeavor. The development of new classes of adjustable axially chiral biphenyl ligands has demonstrated that modifying the substituents on the biphenyl core can lead to highly efficient and enantioselective catalysts for a variety of asymmetric reactions. nih.govdntb.gov.uanih.govresearchgate.net While direct utilization of this compound as a precursor is not extensively detailed in publicly available literature, the principles of ligand design strongly suggest its potential.

The methoxy group at the 2-position can serve as a coordinating group or a steric directing group, influencing the conformation of the resulting metal complex. The fluorine atom at the 4'-position, with its high electronegativity, can modulate the electronic properties of the aromatic system. This can impact the ligand's interaction with the metal center and the substrate, thereby affecting both the catalytic activity and the enantioselectivity of the transformation.

Research into various substituted biphenyldiols has shown remarkable success in asymmetric additions of organozinc reagents or alkynes to aldehydes, as well as in palladium-catalyzed asymmetric cycloadditions. nih.govdntb.gov.uaresearchgate.net In these studies, different substitution patterns on the biphenyl backbone have been systematically varied to optimize the catalytic performance for specific reactions. For instance, in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, chiral biphenyldiol ligands have achieved high yields and enantiomeric excesses (ee).

To illustrate the impact of ligand structure on catalytic performance, consider the following generalized data from studies on related chiral biphenyl ligands in the asymmetric addition of diethylzinc to an aldehyde:

Ligand PrecursorSubstituentsYield (%)ee (%)
Substituted Biphenyl A-9592
Substituted Biphenyl B-9895
Substituted Biphenyl C-9288

This table presents illustrative data from studies on various substituted biphenyl ligands to highlight the structure-performance relationship. Specific data for ligands derived directly from this compound is not available in the cited literature.

The synthesis of such chiral ligands often involves a multi-step sequence starting from a suitably substituted biphenyl precursor. This typically includes the introduction of coordinating groups, such as phosphines or diols, at the 2 and 2' positions. The inherent chirality of the biphenyl axis is established and then transferred to the catalytic process. The development of phosphoramidite (B1245037) ligands from chiral biaryldiols has proven to be a particularly fruitful strategy, yielding highly effective catalysts for a range of asymmetric transformations. nih.govdntb.gov.uaresearchgate.net

While the direct application of this compound in these published studies is not explicitly mentioned, the foundational research strongly supports the notion that its unique substitution pattern could offer advantages in the fine-tuning of chiral ligand properties for specific, challenging asymmetric transformations. Further research is warranted to fully explore the potential of this and other similarly substituted biphenyls in the ongoing development of next-generation catalysts for asymmetric synthesis.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Research on 4'-Fluoro-2-methoxy-1,1'-biphenyl and its close analogues has primarily centered on their potential in medicinal chemistry. The core structure is a key component in the development of modulators for important biological targets.

A significant area of investigation has been its use as a foundational structure for developing positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor (D1R). acs.orgnih.gov For instance, derivatives of this biphenyl (B1667301) have been synthesized and evaluated for their potential in treating neurological conditions like Parkinson's disease. acs.orgnih.gov The rationale behind this approach is that allosteric modulators can offer greater subtype selectivity and a lower risk of the side effects associated with orthosteric agonists, such as tolerance and desensitization. acs.org

Medicinal chemistry programs have systematically modified the this compound core to optimize pharmacological properties. These efforts have led to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. acs.org The synthesis of a library of analogues has been crucial in establishing structure-activity relationships (SAR), demonstrating how modifications to the biphenyl structure influence its interaction with target proteins. acs.org

The key findings from these studies are summarized in the table below:

Research AreaKey Findings
Medicinal Chemistry The this compound scaffold is a viable starting point for the development of D1R positive allosteric modulators. acs.orgnih.gov
Structure-Activity Relationship (SAR) Systematic modifications of the biphenyl core have led to the identification of derivatives with enhanced potency and improved pharmacokinetic properties. acs.org
Synthetic Chemistry The Suzuki-Miyaura coupling has been effectively utilized for the synthesis of the biphenyl core of these compounds. acs.org

Identification of Remaining Research Challenges and Unexplored Areas

Despite the progress made, several research challenges and unexplored avenues remain in the study of this compound and its derivatives. A primary challenge lies in further optimizing the "drug-like" properties of these molecules. While some derivatives have shown promise, issues such as solubility, metabolic stability, and potential for off-target effects continue to be areas for improvement. acs.org

The exploration of this chemical scaffold for targets beyond the D1 receptor is an area that remains largely unexplored. The unique electronic and conformational properties imparted by the fluoro and methoxy (B1213986) substituents could be beneficial for modulating other receptors, enzymes, or ion channels.

Furthermore, the synthesis of specific, functionally optimized derivatives can be complex, often requiring multi-step synthetic sequences. Developing more efficient and stereoselective synthetic routes is a continuing challenge for chemists in this field.

Key research challenges are outlined below:

Research ChallengeDescription
Pharmacokinetic Optimization Improving solubility, metabolic stability, and reducing plasma protein binding of derivatives to enhance their in vivo efficacy. acs.org
Target Selectivity Ensuring high selectivity for the intended biological target to minimize off-target effects and potential toxicity.
Synthetic Efficiency Developing more concise and higher-yielding synthetic routes to access complex derivatives.
Exploration of New Biological Targets Investigating the potential of the this compound scaffold to modulate other therapeutically relevant proteins.

Future Prospects for Novel Synthetic Methodologies and Chemical Transformations

The future of research on this compound will likely involve the development of more advanced synthetic methodologies. While the Suzuki-Miyaura coupling has proven effective, there is room for innovation. acs.org The exploration of other modern cross-coupling reactions, such as C-H activation, could provide more direct and atom-economical routes to the biphenyl core and its derivatives.

The development of late-stage functionalization techniques would also be highly valuable. The ability to introduce or modify functional groups on the biphenyl scaffold in the final steps of a synthesis would allow for the rapid generation of diverse chemical libraries for biological screening. This could accelerate the discovery of new lead compounds.

Future synthetic efforts may also focus on the asymmetric synthesis of chiral derivatives. For many biologically active biphenyls, the activity resides in a single enantiomer. mdpi.com Developing stereoselective methods to access enantiomerically pure forms of this compound derivatives will be crucial for developing more potent and selective therapeutic agents.

Emerging Opportunities in Computational and Mechanistic Studies

Computational chemistry and mechanistic studies represent a significant growth area for research involving this compound. In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to better understand how these molecules interact with their biological targets at the atomic level. This can provide valuable insights for the rational design of new derivatives with improved properties.

Computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before they are synthesized, saving time and resources in the drug discovery process.

Mechanistic studies of the synthetic reactions used to prepare these compounds can lead to improved reaction conditions and yields. For example, a detailed understanding of the catalytic cycle of the cross-coupling reactions used to form the biphenyl bond could lead to the development of more active and robust catalysts.

Potential for Advanced Material Science Applications of this compound Derivatives

While the primary focus of research on this compound has been in medicinal chemistry, its structural features suggest potential applications in materials science. Fluorinated biphenyls are known to be components of liquid crystals, and the specific substitution pattern of this compound could be explored for the development of new liquid crystalline materials with tailored properties. nih.gov

The electron-rich methoxy group and the electron-withdrawing fluorine atom create a polarized molecule, which could be of interest for applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Further research is needed to fully explore the potential of this compound and its derivatives in these advanced material applications. The synthesis of polymeric materials incorporating the this compound unit is another avenue that could lead to novel materials with interesting optical and electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 4'-Fluoro-2-methoxy-1,1'-biphenyl, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using benzoyl chloride and fluorinated biphenyl derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Optimization involves controlling reaction temperature (typically 0–25°C), stoichiometric ratios, and catalyst activation time to reduce side reactions like over-acylation. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. How is the crystal structure of this compound determined, and what software tools are typically employed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed using a diffractometer (e.g., Bruker D8 QUEST). The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used to analyze crystallographic data, resolving parameters like space group (e.g., P1), unit cell dimensions (a, b, c), and bond angles . For example, a related biphenyl derivative exhibited a monoclinic system with a = 10.23 Å, b = 5.67 Å, and c = 15.89 Å .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers away from light and moisture . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Acute toxicity data (if unavailable for this compound) should be inferred from structurally similar fluorinated aromatics .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular conformation of this compound?

  • Methodological Answer : Contradictions may arise from twinning or disorder . Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···F, π–π stacking) and validate packing motifs . For disordered regions, refine occupancy ratios in SHELXL and cross-validate with DFT-calculated electrostatic potentials. If twinning is suspected (e.g., low Rint but high R1), apply twin law matrices (e.g., BASF parameter) during refinement .

Q. What methodologies are effective in studying anion-π interactions involving this compound, and how do these interactions influence its supramolecular assembly?

  • Methodological Answer : Anion-π interactions are probed via <sup>19</sup>F NMR titration (monitoring chemical shift perturbations upon anion addition) and SC-XRD to visualize weak interactions in the solid state . For example, perfluorinated biphenyls show upfield shifts of 0.5–1.0 ppm in <sup>19</sup>F NMR when complexed with Cl⁻. In crystal structures, anion-π distances typically range from 3.2–3.5 Å, with interaction energies calculated at −10 to −15 kJ/mol via DFT . These interactions stabilize supramolecular frameworks, enabling applications in selective ion sensing.

Q. How can metabolic pathways of this compound be elucidated using microbial models, and what analytical techniques are critical for identifying degradation intermediates?

  • Methodological Answer : Use Beijerinckia sp. strain B1 or Pseudomonas spp., which express meta-cleavage dioxygenases for biphenyl degradation . Cultivate microbes in minimal media with the compound as the sole carbon source. Track metabolites via LC-HRMS (e.g., m/z for dihydroxybiphenyl intermediates) and <sup>13</sup>C isotopic labeling to confirm ring-opening pathways. Enzymatic assays (e.g., catechol 2,3-dioxygenase activity) validate pathway steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.